Tert-butyl 3-amino-2,2-dimethylpropanoate
Overview
Description
Tert-butyl 3-amino-2,2-dimethylpropanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of propanoic acid, where the carboxyl group is esterified with a tert-butyl group and the alpha carbon is substituted with an amino group and two methyl groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-amino-2,2-dimethylpropanoate can be synthesized through several methods. One common route involves the esterification of 3-amino-2,2-dimethylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of tert-butyl bromoacetate with 3-amino-2,2-dimethylpropanoic acid in the presence of a base such as triethylamine. This method provides a high yield of the desired ester and is often preferred for industrial-scale production.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations allows for the large-scale synthesis of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides, ureas, or other substituted derivatives.
Scientific Research Applications
Tert-butyl 3-amino-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-2,2-dimethylpropanoate exerts its effects depends on its specific application. In drug development, it may act as a prodrug, where it is metabolized in the body to release the active compound. The molecular targets and pathways involved would depend on the structure of the active compound released.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-2,2-dimethylpropanoate: C9H19NO2
Tert-butyl 3-amino-2,2-dimethylbutanoate: C10H21NO2
Tert-butyl 3-amino-2,2-dimethylpentanoate: C11H23NO2
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an amino group and a tert-butyl ester group on the same carbon chain. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 3-amino-2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h6,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMSYSWHOWKMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259794-53-1 | |
Record name | tert-butyl 3-amino-2,2-dimethylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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